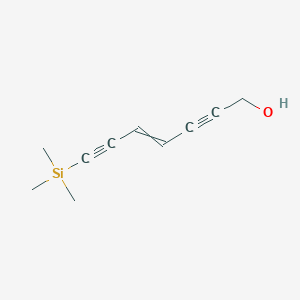
2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, cis- is a chemical compound with a complex molecular structure It contains a six-membered ring with oxygen, making it a pyran derivative The presence of trifluoroethoxy and methyl groups adds to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, cis- typically involves the reaction of tetrahydropyran derivatives with trifluoroethanol under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the correct cis-configuration of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would include steps such as purification and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, cis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoroethoxy group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, cis- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, cis- involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group may enhance its binding affinity and specificity. The compound’s effects are mediated through specific pathways, which are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, trans-: The trans-isomer of the compound with different spatial arrangement.
2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-difluoroethoxy)-, cis-: A similar compound with two fluorine atoms instead of three.
2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, cis-: A compound with a different substituent on the pyran ring.
Uniqueness
The unique combination of the trifluoroethoxy group and the cis-configuration gives 2H-Pyran, tetrahydro-4-methyl-2-(2,2,2-trifluoroethoxy)-, cis- distinct chemical properties and reactivity. Its specific interactions and applications set it apart from similar compounds.
Eigenschaften
CAS-Nummer |
129278-24-6 |
|---|---|
Molekularformel |
C8H13F3O2 |
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
(2S,4S)-4-methyl-2-(2,2,2-trifluoroethoxy)oxane |
InChI |
InChI=1S/C8H13F3O2/c1-6-2-3-12-7(4-6)13-5-8(9,10)11/h6-7H,2-5H2,1H3/t6-,7-/m0/s1 |
InChI-Schlüssel |
KIHRVUONLPVRJI-BQBZGAKWSA-N |
Isomerische SMILES |
C[C@H]1CCO[C@H](C1)OCC(F)(F)F |
Kanonische SMILES |
CC1CCOC(C1)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14291430.png)

![5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one](/img/structure/B14291440.png)
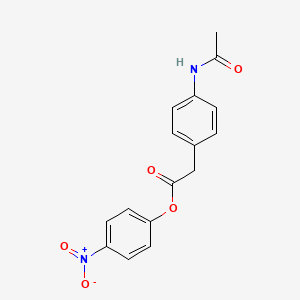

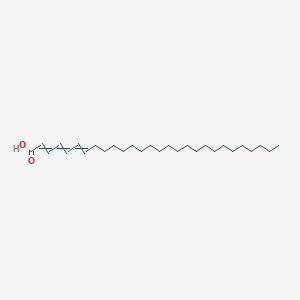

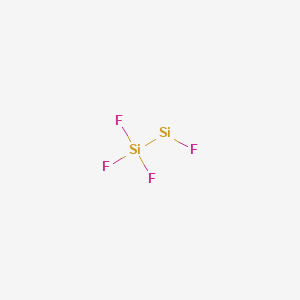

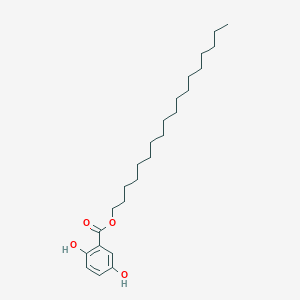
![2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14291486.png)
![1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one](/img/structure/B14291494.png)
